molecular formula C17H14FN5O3 B11049791 N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

Cat. No.: B11049791
M. Wt: 355.32 g/mol
InChI Key: NRRGAHUFXIKNON-UHFFFAOYSA-N
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Description

N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and may require specific catalysts to ensure the correct positioning of the fluorine atom.

    Coupling with the pyridine ring: This step involves the formation of an amide bond between the oxadiazole derivative and the pyridine carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can be used to reduce specific functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can introduce new functional groups into the compound, potentially enhancing its reactivity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Materials Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties, such as enhanced conductivity or stability.

    Chemical Biology: The compound can be used as a probe to study various biological processes, particularly those involving its target pathways.

Mechanism of Action

The mechanism of action of N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide
  • N-[2-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

Uniqueness

N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14FN5O3

Molecular Weight

355.32 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H14FN5O3/c18-13-6-2-1-5-12(13)14-22-17(26-23-14)16(25)21-9-8-20-15(24)11-4-3-7-19-10-11/h1-7,10H,8-9H2,(H,20,24)(H,21,25)

InChI Key

NRRGAHUFXIKNON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3)F

Origin of Product

United States

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